4-methyl-2H-thiochromen-2-one

Description

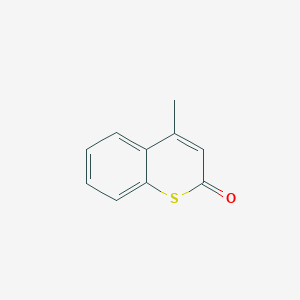

4-Methyl-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound characterized by a thiochromene backbone substituted with a methyl group at the 4-position. This structural motif distinguishes it from oxygenated analogs like chromones (4H-chromen-4-ones) and coumarins (2H-chromen-2-ones). Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 7-mercapto-4-methyl-2H-chromen-2-one with alcohols under acidic conditions, though unexpected products may form due to competing reaction pathways .

Properties

CAS No. |

21553-94-6 |

|---|---|

Molecular Formula |

C10H8OS |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-methylthiochromen-2-one |

InChI |

InChI=1S/C10H8OS/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |

InChI Key |

SSOKTMRVDDCVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)SC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction occurs between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound. The reaction is catalyzed by bases such as tetramethylguanidine and proceeds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-thiochromen-2-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiochromenes.

Scientific Research Applications

4-Methyl-2H-thiochromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antibacterial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2H-thiochromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit hypoxia-inducible factor hydroxylase, which plays a role in cellular response to low oxygen levels. Additionally, it can act as an antimicrobial agent by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in microbes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

- Thio vs. Oxygen Analogs: Replacing oxygen with sulfur in the chromene ring (e.g., thiochromenones vs. chromones) increases lipophilicity and alters electronic distribution. For example, the thioester group in this compound enhances electron-withdrawing effects compared to the carbonyl group in coumarins, influencing reactivity in nucleophilic substitutions .

- Substituent Effects : Methyl groups (e.g., 4-CH₃) improve metabolic stability but reduce solubility. In contrast, polar groups like hydroxyl (4-OH) or sulfonyl (CH₃SO₂) enhance water solubility and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.